2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide
Overview
Description
2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide is a chemical compound that belongs to the class of benzothiazinones This compound is characterized by the presence of a benzothiazine ring, which is a bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide typically involves the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazine ring. This can be achieved through the reaction of 2-aminothiophenol with chloroacetyl chloride under basic conditions.
Chlorination: The benzothiazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Acylation: The final step involves the acylation of the chlorinated benzothiazine with isopropylamine and acetic anhydride to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies and drug development.
Medicine: Preliminary studies suggest that the compound may possess antimicrobial and anticancer properties, warranting further investigation for therapeutic applications.
Industry: The compound can be used as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide can be compared with other benzothiazine derivatives, such as:
2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid: This compound differs by having a carboxylic acid group instead of the acetamide group.
2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-ethylacetamide: This compound has an ethyl group instead of the isopropyl group.
2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-nitrophenyl)acetamide: This compound features a nitrophenyl group, which may impart different chemical and biological properties.
Properties
IUPAC Name |
2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-7(2)15-12(17)6-11-13(18)16-9-5-8(14)3-4-10(9)19-11/h3-5,7,11H,6H2,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDOAPZCPBMONS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.